Pteridin-7-amine

Übersicht

Beschreibung

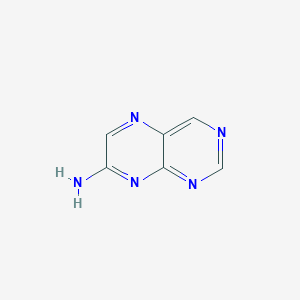

Pteridin-7-amine is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of a pyrimidine ring fused to a pyrazine ring. These compounds are known for their diverse biological roles and are found in various organisms, including bacteria, plants, and animals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pteridin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2,4,5-triaminopyrimidine with formic acid, followed by cyclization to form the pteridine ring . Another approach involves the use of 2,4-diamino-6-hydroxypyrimidine as a starting material, which undergoes cyclization with glyoxal to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The key advantages of these methods include short reaction times, good yields, and moderate temperatures, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Pteridin-7-amine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pterin derivatives, which are important in biological systems.

Reduction: Reduction of this compound can yield dihydropteridine derivatives, which have distinct biological activities.

Substitution: Nucleophilic substitution reactions at the C-4 and C-7 positions are common, leading to the formation of various substituted pteridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols are frequently employed in substitution reactions.

Major Products: The major products formed from these reactions include various pterin and dihydropteridine derivatives, which have significant biological and chemical importance .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Pteridin-7-amine and its derivatives have been investigated for their pharmacological properties, particularly in cancer therapy and enzyme inhibition.

Anticancer Activity:

Pteridine compounds, including this compound, have shown promise as anticancer agents. Methotrexate and pralatrexate, both pteridine derivatives, are FDA-approved drugs used in cancer treatment. Recent studies have focused on synthesizing new pteridine derivatives with enhanced efficacy against various cancer cell lines. For instance, novel pteridine-sulphonamide conjugates have been synthesized that act as inhibitors of carbonic anhydrases and dihydrofolate reductases, demonstrating significant activity against tumor cell lines such as A549 and PC-3 .

Enzyme Inhibition:

this compound has also been studied for its role as an inhibitor of specific enzymes involved in cancer progression. Molecular modeling studies have indicated that certain pteridin derivatives can effectively inhibit FLT3, a receptor tyrosine kinase implicated in hematological malignancies . The binding affinity of these compounds has been evaluated using advanced computational techniques, revealing promising candidates for further development.

Biochemical Applications

This compound is involved in various biochemical processes, particularly those related to nucleic acid metabolism and neurotransmitter synthesis.

Nucleic Acid Metabolism:

Pteridines play a crucial role in the synthesis of nucleic acids. This compound derivatives can serve as precursors or analogs in the development of nucleic acid-based therapeutics. Their structural similarity to natural nucleotides allows them to participate in biochemical pathways involving RNA and DNA synthesis .

Neurological Applications:

Research has indicated that pteridines, including this compound, may influence neurotransmitter production. They are being explored as potential modulators for conditions such as depression and neurodegenerative diseases due to their involvement in the biosynthesis of key neurotransmitters .

Diagnostic Applications

The photophysical properties of pteridines make them suitable for diagnostic applications.

Fluorescence Diagnostics:

this compound can be utilized in fluorescence-based diagnostic techniques due to its ability to emit fluorescence under UV light. This property is being harnessed for the development of biosensors and imaging agents that can detect specific biomolecules or pathological states .

Oxidative Stress Markers:

Oxidized forms of pteridines are recognized as biomarkers for oxidative stress-related conditions. This compound derivatives can be analyzed using high-performance liquid chromatography (HPLC) to quantify their levels in biological fluids, aiding in the diagnosis of diseases such as phenylketonuria and cardiovascular disorders .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Marques et al. (2021) | Anticancer Activity | Synthesized pteridine-sulphonamide conjugates with significant inhibitory effects on tumor cell lines (A549, PC-3) |

| Liu et al. (2021) | Enzyme Inhibition | Developed 4-Methylpteridinones showing selectivity against PI3K/mTOR pathways with promising results in xenograft models |

| Sun et al. (2022) | Molecular Modeling | Conducted docking studies on pteridin derivatives targeting FLT3 with strong binding affinities predicted |

Wirkmechanismus

The mechanism of action of pteridin-7-amine involves its interaction with specific molecular targets and pathways:

Enzyme Cofactors: this compound derivatives act as cofactors for various enzymes, facilitating redox reactions and other biochemical processes.

Signaling Pathways: The compound influences cellular signaling pathways, including those involved in immune response and cellular metabolism.

Molecular Targets: this compound targets include enzymes such as dihydropteroate synthase and other proteins involved in folate metabolism.

Vergleich Mit ähnlichen Verbindungen

Pteridin-7-amine can be compared with other similar compounds in the pteridine family:

Xanthopterin: A naturally occurring pteridine with roles in pigmentation and enzyme cofactors.

Isoxanthopterin: Known for its fluorescent properties and use in nucleic acid base analogue probes.

Folic Acid: A well-known pteridine derivative essential for nucleic acid synthesis and cellular metabolism.

Uniqueness: this compound is unique due to its specific structural features and versatile reactivity, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

Pteridin-7-amine, a compound belonging to the pteridine family, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and parasitology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: CHN

- CAS Number: 12932800

- Molecular Weight: 145.14 g/mol

This compound features an amino group at the 7-position of the pteridine ring, which is crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including colorectal cancer cells. The mechanism involves:

- Induction of Oxidative Stress: this compound disrupts cellular redox balance, leading to increased oxidative stress.

- Inhibition of Key Signaling Pathways: It affects pathways such as PI3K/AKT/mTOR, which are critical for cell growth and survival .

- Alteration of Protein Expression: The compound deregulates several proteins involved in cell proliferation and metastasis, contributing to its anticancer effects .

Antiparasitic Activity

This compound has also shown promise as a potential therapeutic agent against protozoan parasites like Trypanosoma brucei. The enzyme pteridine reductase 1 (PTR1), which is essential for the survival of these parasites, has been identified as a target for this compound. Inhibition of PTR1 leads to:

- Loss of Viability in Culture: RNA interference targeting PTR1 resulted in decreased survival rates of T. brucei.

- Reduced Virulence in Animal Models: Compounds targeting PTR1 exhibited significant antiparasitic activity, highlighting their potential as drug candidates .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the pteridine ring. Studies have shown that substituents at the 4 and 7 positions can enhance or diminish activity against specific targets:

| Compound | Position | Activity (IC50) | Notes |

|---|---|---|---|

| 11 | 4 | Low nanomolar | Effective against PTR1 |

| 32 | 7 | Low nanomolar | Strong antiproliferative effects |

The SAR studies indicate that hydrophobic interactions and hydrogen bonding play critical roles in binding affinity and selectivity towards PTR1.

Study on Anticancer Properties

A detailed study evaluated the antiproliferative effects of various derivatives of this compound against five cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential for further development as anticancer agents .

Evaluation Against Trypanosoma brucei

In another study focusing on Trypanosoma brucei, researchers synthesized several analogs of this compound and assessed their inhibitory effects on PTR1. The findings revealed that some compounds not only inhibited PTR1 effectively but also showed promising results in reducing parasite viability in vitro .

Eigenschaften

IUPAC Name |

pteridin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c7-5-2-9-4-1-8-3-10-6(4)11-5/h1-3H,(H2,7,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVGXOHRFWZQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(C=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513301 | |

| Record name | Pteridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-66-4 | |

| Record name | Pteridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.